molecular formula C16H18N2O4S B5118745 N-(3-hydroxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

N-(3-hydroxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

Cat. No.: B5118745
M. Wt: 334.4 g/mol
InChI Key: FWADUGMIPLPTJT-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a sulfonylamino group, and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the hydroxyphenyl and methylphenyl components, followed by their coupling through sulfonylation and amidation reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as solvent choice, temperature, and reaction time are critical to achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the sulfonylamino group may produce amines.

Scientific Research Applications

N-(3-hydroxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-hydroxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, while the sulfonylamino group can modulate protein function or signaling pathways. Detailed studies on the compound’s binding affinity and specificity are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonylamino and hydroxyphenyl derivatives, such as:

  • N-(4-hydroxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
  • N-(3-hydroxyphenyl)-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide

Uniqueness

N-(3-hydroxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications across different fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

N-(3-hydroxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-12-6-8-15(9-7-12)23(21,22)18(2)11-16(20)17-13-4-3-5-14(19)10-13/h3-10,19H,11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWADUGMIPLPTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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